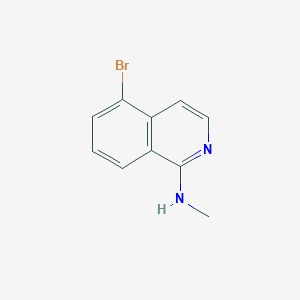

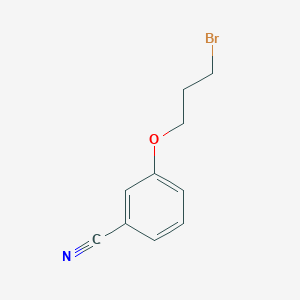

5-Bromo-N-methylisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the CAS Number: 1330755-83-3 . It has a molecular weight of 237.1 and is typically available in powder form .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for this compound is1S/C10H9BrN2/c1-12-10-8-3-2-4-9 (11)7 (8)5-6-13-10/h2-6H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Applications in Synthesis and Drug Development

Palladium-catalyzed Aminations for Synthesis : Wang et al. (2003) explored the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides, including 5-bromo-8-cyanoquinoline, under microwave conditions. This process demonstrated improvements in yields for quinoline substrates and presents a valuable method in the synthesis of complex amines, potentially including 5-Bromo-N-methylisoquinolin-1-amine (Wang, Magnin, & Hamann, 2003).

PARP Inhibitors for Therapeutic Applications : Woon et al. (2013) discussed synthetic routes to 3-substituted analogs of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble lead compound targeting Poly(ADP-ribose)polymerase-1 (PARP-1). The study highlights the importance of isoquinolin-1-ones in drug design, which could extend to derivatives like this compound (Woon et al., 2013).

Ligand Binding Affinity and Selectivity : Fan et al. (2011) examined structural modifications in the amine portion of substituted aminobutyl-benzamides, focusing on ligand binding affinity and selectivity for σ1 and σ2 receptors. The findings provide insights into the impact of nitrogen's location within a constrained ring on binding affinity, which may be relevant for studying compounds like this compound (Fan, Lever, & Lever, 2011).

Applications in Chemistry and Material Science

Isoquinoline Derivatives Synthesis : Armengol et al. (2000) discussed the synthesis of bromo-7-methoxyisoquinoline through the Pomeranz-Fritsch ring synthesis, indicating the potential of such methods in creating derivatives like this compound (Armengol, Helliwell, & Joule, 2000).

Synthesis of Cytotoxic Compounds : Tsotinis et al. (2007) described the facile synthesis of C4-substituted isoquinolines, which showed cytotoxic activity in tumor cell lines. This demonstrates the potential medicinal applications of isoquinoline derivatives, such as this compound in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRTYYWVUAOSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)